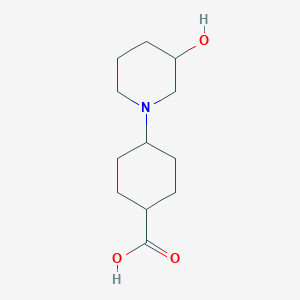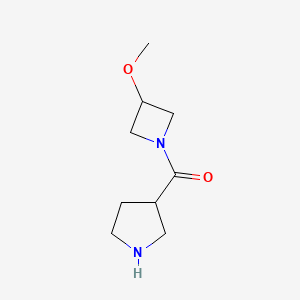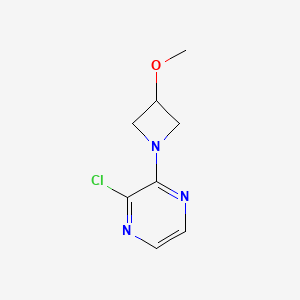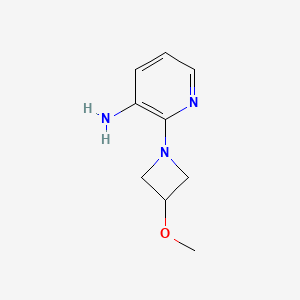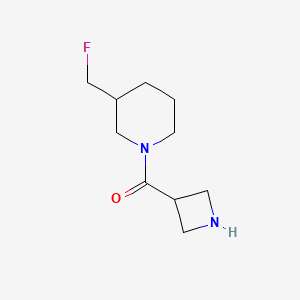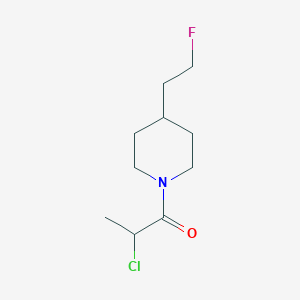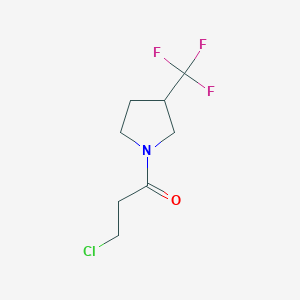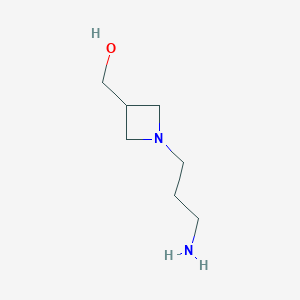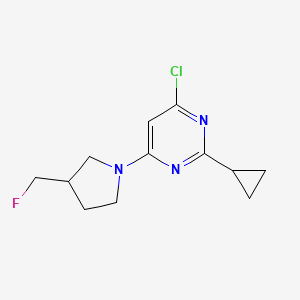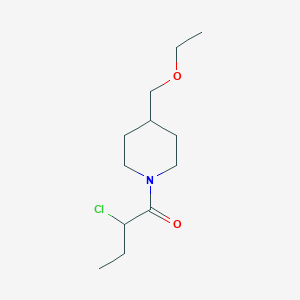
2-Chloro-1-(4-(ethoxymethyl)piperidin-1-yl)butan-1-one
Vue d'ensemble
Description
“2-Chloro-1-(4-(ethoxymethyl)piperidin-1-yl)butan-1-one” is a chemical compound with the molecular formula C12H22ClNO2 and a molecular weight of 247.76 g/mol . It is a product intended for research use only.
Molecular Structure Analysis
The molecular structure of “2-Chloro-1-(4-(ethoxymethyl)piperidin-1-yl)butan-1-one” is represented by the formula C12H22ClNO2 . This indicates that the compound contains 12 carbon atoms, 22 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms.Physical And Chemical Properties Analysis
The compound “2-Chloro-1-(4-(ethoxymethyl)piperidin-1-yl)butan-1-one” has a molecular weight of 247.76 g/mol .Applications De Recherche Scientifique
Anticancer Applications
The piperidine nucleus, which is part of the compound’s structure, has been identified as a significant element in anticancer drugs. Derivatives of piperidine have shown promise in inhibiting the proliferation of cancer cells and could be used in the synthesis of novel chemotherapeutic agents .
Antimicrobial and Antifungal Properties
Piperidine derivatives exhibit antimicrobial and antifungal activities, suggesting that this compound could serve as a starting point for developing new antibiotics or antifungal medications, especially in an era of increasing antibiotic resistance .
Analgesic and Anti-inflammatory Uses
The compound’s structure is conducive to creating analgesic and anti-inflammatory agents. Research indicates potential for developing new pain relief medications, particularly for chronic pain management .
Antiviral and Antimalarial Potential
Given the broad biological activities of piperidine derivatives, there is a possibility that this compound could be used to create antiviral and antimalarial drugs, contributing to the fight against viral infections and malaria .
Anti-Alzheimer’s and Antipsychotic Effects
The piperidine moiety is also associated with the development of drugs targeting neurological disorders. This compound could be instrumental in synthesizing new medications for Alzheimer’s disease and other cognitive disorders, as well as antipsychotic drugs .
Antihypertensive and Cardiovascular Applications
Compounds with a piperidine structure have been used in the treatment of hypertension and other cardiovascular diseases. This suggests potential applications of this compound in creating new cardiovascular drugs .
Antioxidant Properties
Piperidine derivatives, such as those found in Piperine, exhibit powerful antioxidant actions. This compound could be explored for its antioxidant capabilities, which are valuable in reducing oxidative stress and preventing various diseases .
Antidepressant-like Effects
Research on naturally occurring piperidine-based compounds like Piperine has shown antidepressant-like effects. This indicates that derivatives of this compound could be investigated for their potential use in treating depression .
Propriétés
IUPAC Name |
2-chloro-1-[4-(ethoxymethyl)piperidin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22ClNO2/c1-3-11(13)12(15)14-7-5-10(6-8-14)9-16-4-2/h10-11H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYORQQIMIFNMLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC(CC1)COCC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



